molecular formula C8H16O2 B086924 Propyl valerate CAS No. 141-06-0

Propyl valerate

Cat. No. B086924
CAS RN: 141-06-0
M. Wt: 144.21 g/mol
InChI Key: ROJKPKOYARNFNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propyl valerate, also known as propyl pentanoate, is a chemical compound with the molecular formula C₈H₁₆O₂ . It is a propyl ester of pentanoic acid . It is used as a flavor and fragrance agent, and it has an ethereal type odor . It is also found in some cosmetics .


Synthesis Analysis

Propyl valerate can be analyzed by reverse phase (RP) HPLC method with simple conditions. The mobile phase contains an acetonitrile (MeCN), water, and phosphoric acid . For Mass-Spec (MS) compatible applications, the phosphoric acid needs to be replaced with formic acid .


Molecular Structure Analysis

The molecular formula of propyl valerate is C₈H₁₆O₂ . It has a molecular weight of 144.21 . The structure includes a chain of carbon and hydrogen atoms, with an ester functional group (COO) linking the propyl (C₃H₇) and valeric acid (C₅H₁₀O₂) parts .


Physical And Chemical Properties Analysis

Propyl valerate is a colorless liquid . It has a melting point of -70.7°C and a boiling point of 167.55°C . The density of propyl valerate is 0.870 g/mL at 20 °C . It has a refractive index (n20/D) of 1.407 . It also has an ethereal fruity pineapple metallic animal odor .

Scientific Research Applications

  • Propyl valerate has been involved in olfactory research. In a study on rats, Propyl valerate was used to assess the olfactory performance of rats after selective deafferentation of the olfactory bulb. This research contributes to our understanding of the olfactory system and its recovery after damage (Slotnick, 2006).

  • It has applications in biochemical and biotechnological processes. For instance, in a novel process to upgrade crude glycerol to ethyl valerate, valeric acid and its ester derivatives (including Propyl valerate) are highlighted for their industrial significance (Ganigué et al., 2019).

  • In the medical field, studies have compared the effects of different short-chain fatty acids, including valerate, on the growth and differentiation of human colonic carcinoma cell lines. This research is significant for understanding cancer cell biology and potential therapeutic approaches (Siavoshian et al., 1997).

  • Propyl valerate is also relevant in environmental studies. For example, research on the ecotoxicological effects of the antioxidant additive propyl gallate, which is structurally related to Propyl valerate, evaluates its impact on aquatic organisms. This highlights the importance of understanding the environmental consequences of chemical additives (Zurita et al., 2007).

  • In biochemical research, Propyl valerate is used in studies investigating the metabolism of propionic acid and its conversion into other compounds. Such research provides insight into metabolic pathways and potential biotechnological applications (Imai et al., 1964).

Future Directions

The global propyl valerate market is projected to grow at a CAGR of 5.5% from 2022 to 2030 . This growth is attributed to the increasing demand for propyl valerate in the chemical and pharmaceutical industries . The market size is expected to reach US$ million in 2023 .

properties

IUPAC Name

propyl pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2/c1-3-5-6-8(9)10-7-4-2/h3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROJKPKOYARNFNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)OCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90161513
Record name Propyl valerate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90161513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Propyl pentanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040296
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Boiling Point

167.00 to 168.00 °C. @ 760.00 mm Hg
Record name Propyl pentanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040296
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Propyl valerate

CAS RN

141-06-0
Record name Propyl pentanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=141-06-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propyl valerate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000141060
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propyl valerate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57638
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Propyl valerate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90161513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Propyl valerate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.958
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PROPYL VALERATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28688DWX24
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Propyl pentanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040296
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

-70.7 °C
Record name Propyl pentanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040296
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Propyl valerate
Reactant of Route 2
Reactant of Route 2
Propyl valerate
Reactant of Route 3
Reactant of Route 3
Propyl valerate
Reactant of Route 4
Reactant of Route 4
Propyl valerate
Reactant of Route 5
Reactant of Route 5
Propyl valerate
Reactant of Route 6
Reactant of Route 6
Propyl valerate

Citations

For This Compound
112
Citations
ER Gilliland - Industrial & Engineering Chemistry, 1934 - ACS Publications
INDUSTRY is exerting ever-increasing pressure upon the engineer to reduce costs. In achieving this, one of the most attractive possibilities is the reduction of the element of fixed …
Number of citations: 522 pubs.acs.org
ML Trompetter-van Woerden… - Nederlands Tijdschrift …, 1977 - europepmc.org
[Experiences with sodium 2-propyl valerate (Depakine) in the treatment of epilepsy]. - Abstract - Europe PMC … [Experiences with sodium 2-propyl valerate (Depakine) in the …
Number of citations: 1 europepmc.org
C Mounaïm‐Rousselle, F Halter… - Biofuels from …, 2016 - Wiley Online Library
… methyl valerate MV, propyl valerate PRV, butyl valerate BV, and pentyl valerate PV… As propyl valerate has properties between gasoline and diesel types, studies are … propyl valerate BV …
Number of citations: 3 onlinelibrary.wiley.com
JA Riffell, H Lei, JG Hildebrand - Proceedings of the …, 2009 - National Acad Sciences
… Peaks a–d in the chromatogram (bottom record) correspond to ethyl tiglate, propyl valerate, … , ethyl sorbate (Esb), benzaldehyde (Bea), and propyl valerate (Pvl) (odorants 28–33 in Fig. 2…
Number of citations: 144 www.pnas.org
JJ Bozell - Science, 2010 - science.org
… The lower molecular weight esters (methyl, ethyl, and propyl valerate) exhibited performance suitable for use as a gasoline additive at levels of 10 and 20% (by volume). Higher esters (…
Number of citations: 353 www.science.org
RW Bullard, SA Shumake, DL Campbell… - Journal of Agricultural …, 1978 - ACS Publications
A synthetic formulation was developed as a replacement for a fermented egg product that attracts coyotes (Canis latrans) and repels deer (Odocoileus hemionus columbianus). The …
Number of citations: 49 pubs.acs.org
J Wisniak - Revista CENIC Ciencias Químicas, 2023 - revista.cnic.cu
… and distilled to yield unreacted propanol, propyl valerate, and a small amount of a mixture of propyl valerate and valeric acid. The propyl valerate was a limpid colorless liquid boiling at …
Number of citations: 0 revista.cnic.cu
AH Gill, FP Dexter - Industrial & Engineering Chemistry, 1934 - ACS Publications
PORPOISE jaw oil has been used for about a hundred years for the oiling of the finest and most delicate machinery—ie, timepieces. Its lack ofchange in air, low viscosity, and high …
Number of citations: 25 pubs.acs.org
M Klajmon, K Řehák, P Morávek… - Journal of Chemical & …, 2015 - ACS Publications
… GVL can be converted to lower molecular weight valerate esters (methyl-, ethyl-, and propyl valerate) suitable for use as a gasoline additive and higher esters (butyl and pentyl valerate) …
Number of citations: 27 pubs.acs.org
A Kumari, YP Singh, RT Singh
Number of citations: 0

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.